2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Description
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol. Its structure features a pyridazine ring fused with a partially saturated pyridine ring, substituted by a methyl group at position 2 (Figure 1). The compound’s SMILES notation is CN1C(=O)C=C2CNCCC2=N1, and its InChIKey is VQKHNWPVBIRRNP-UHFFFAOYSA-N .
This molecule has garnered attention in medicinal chemistry due to its role as a fragment in crystallographic studies of SARS-CoV-2 NSP15 endoribonuclease (NendoU).
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)4-6-5-9-3-2-7(6)10-11/h4,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKHNWPVBIRRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CNCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Cyclization and Core Formation
The synthesis of this scaffold often involves Mannich-type reactions and intramolecular cyclization. For example:
-
Ethyl 3-methylpyridazine-4-carboxylate reacts with aldimines under Cu(OTf)₂ catalysis via microwave-assisted conditions to form the pyridazinone ring (Scheme 1) .
-
Key intermediates undergo nucleophilic substitution, followed by cyclization in polar aprotic solvents like DMF or THF.
Table 1: Reaction Conditions for Core Synthesis
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Mannich-type cyclization | Cu(OTf)₂, 1,10-phenanthroline, MW (135°C) | 48–63 | |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 60–75 |
Functionalization at the Methyl Group
The 2-methyl substituent participates in:
-
Oxidation : Conversion to a carboxylic acid via KMnO₄ under acidic conditions (e.g., H₂SO₄), though yields depend on steric hindrance.
-
Alkylation : Reacts with benzyl chlorides or phenethyl halides in DMF to form N-alkyl derivatives.
Table 2: Methyl Group Transformations
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | 2-Carboxy-pyridazinone | Low yield (≤30%) |
| Alkylation | Benzyl chloride, K₂CO₃ | 2-Benzyl-5,6,7,8-tetrahydropyridazinone | Requires anhydrous DMF |
Ring-Opening and Rearrangement
The pyridazinone ring undergoes selective cleavage under harsh conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Forms pyridazine-3,4-diamine derivatives .
-
Base-Mediated Ring Expansion : Treatment with NaOH/EtOH opens the tetrahydropyridine ring, yielding substituted pyridazines .
Condensation Reactions
The carbonyl group at position 3 reacts with:
-
Hydrazines : Forms hydrazone derivatives under ethanol reflux (e.g., semicarbazide hydrochloride).
-
Amines : Produces Schiff bases in the presence of acetic acid catalyst.
Example Reaction Pathway :
-
2-Methyl-pyridazinone + Semicarbazide → Hydrazone derivative (m.p. 260–262°C).
-
Schiff base formation with aromatic amines (e.g., aniline) at 60°C.
Electrophilic Aromatic Substitution
The electron-rich pyridazine ring undergoes:
-
Nitration (HNO₃/H₂SO₄): Substitution at position 5 or 7, though regioselectivity is moderate .
-
Halogenation (Br₂/FeBr₃): Bromination at position 6 with 65% yield .
Catalytic Hydrogenation
Reduction of the tetrahydropyridine ring:
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with derivatives and analogs, emphasizing structural variations, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Pyridazinone Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity
Position 2 vs. Position 6 Substitutions :
The 2-methyl group in the target compound contributes to its compact hydrophobicity, facilitating binding to the allosteric pocket of SARS-CoV-2 NendoU . In contrast, 6-acetyl () or 6-benzoyl hydrazone (Endralazine, ) derivatives introduce bulkier substituents, which may enhance receptor affinity but reduce membrane permeability. For example, Endralazine’s benzoyl hydrazone moiety is critical for its vasodilatory activity via α-adrenergic receptor modulation .- Hydrochloride Salts: The hydrochloride salt form () improves aqueous solubility, making it advantageous for intravenous formulations.
Ring System Variations
- Pyridazinone vs. Pyrimidinone Cores: The pyrido[4,3-d]pyrimidin-4-one analog () replaces the pyridazine ring with a pyrimidinone, altering nitrogen atom positioning. This structural shift could enhance binding to ATP pockets in kinases, though empirical data are needed.
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 676994-65-3
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.21 g/mol
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, pyridazinone derivatives have been shown to inhibit the growth of various bacterial strains and fungi. A study reported that certain pyridazinone compounds demonstrated minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyridazinone derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was noted that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential therapeutic role in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in inflammatory pathways and cancer cell survival.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells at the G1 phase.
Research Findings and Case Studies
Q & A
Q. Q: What are the key challenges in synthesizing 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how can reaction conditions be optimized to improve yields?
A: The synthesis often involves multi-step sequences starting from 4-piperidone derivatives, with critical steps including cyclization and functionalization. For example, a one-pot solvent-free reaction using glyoxylic acid and hydrazine was reported to yield 32–35% of the scaffold, but competing side reactions (e.g., over-alkylation or incomplete ring closure) can reduce efficiency . Optimization strategies:
- Temperature control : Lowering reaction temperatures during hydrazine addition reduces byproduct formation.
- Catalyst selection : Sodium ethoxide (NaOEt) or solid K₂CO₃ can enhance aza-Wittig reactions for derivatives .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves isolation of the target compound .
Structural Characterization
Q. Q: What analytical techniques are most reliable for confirming the structure of this compound and its derivatives?
A: A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H and ¹³C NMR resolve regiochemistry and confirm substitution patterns (e.g., 1H NMR δ = 1.68–3.71 ppm for methyl and piperidine protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ at m/z 269.31 matches C₁₁H₁₅N₃O) .
- X-ray crystallography : Used for ambiguous cases to confirm stereochemistry in derivatives .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the biological activity of this scaffold, particularly for antimicrobial or CNS targets?
A:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv, with derivatives showing MIC values <10 µg/mL in some cases .
- CNS targets : Radioligand binding assays (e.g., σ-receptor affinity) require tritiated ligands and membrane preparations from rat brain tissues .
- Dose-response curves : IC₅₀ values for enzyme inhibition (e.g., dihydrofolate reductase) can be determined via spectrophotometric methods .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: What substituents enhance the pharmacological profile of this scaffold, and how can selectivity against off-target receptors be achieved?
A:
- Position 6 : Benzoyl or aryl groups improve σ-receptor binding (e.g., Kᵢ = 12 nM for a benzoyl-substituted derivative) .
- Position 2 : Methyl or cyclopropyl groups reduce off-target interactions with adrenergic receptors .
- Hydrazone modifications : Increase solubility without compromising activity (e.g., LD₅₀ = 246 mg/kg in mice) .
Data Contradictions in Biological Evaluations
Q. Q: How should researchers address discrepancies in reported biological activities (e.g., antimalarial vs. antibacterial effects)?
A: Contradictions may arise from assay conditions or structural variations:
- Assay standardization : Use consistent cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial studies) and control compounds .
- Metabolic stability : Check for cytochrome P450 interactions using liver microsomes to rule out false negatives .
- Structural analogs : Compare methyl vs. ethyl substitutions at position 3, which significantly alter target affinity .
Computational Modeling for Lead Optimization
Q. Q: What in silico methods are effective for predicting binding modes and pharmacokinetics of derivatives?
A:
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with σ-receptors (e.g., hydrogen bonding with Asp126 and Tyr173) .
- ADMET prediction : SwissADME calculates logP (optimal range: 1.5–3.5) and BBB permeability .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
